molecular formula C12H8ClN3O2 B11855291 Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

Cat. No.: B11855291
M. Wt: 261.66 g/mol
InChI Key: ZASDOHZGWDMWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which is achieved through the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like phenyliodine (III) dicyclohexanecarboxylate and bases for nucleophilic substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .

Mechanism of Action

The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate include other imidazoquinoxalines such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl ester group enhances its potential as a versatile intermediate in the synthesis of bioactive compounds .

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3

InChI Key

ZASDOHZGWDMWIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.